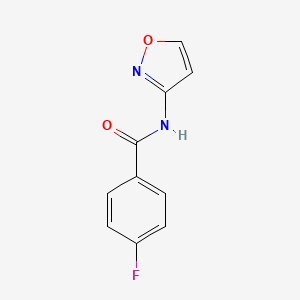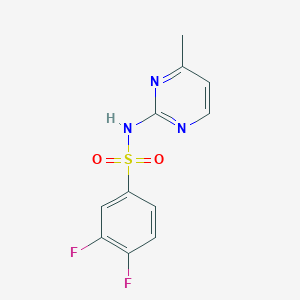![molecular formula C24H25NO3 B4619176 4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, employing techniques such as palladium-catalyzed oxidative carbonylation and cyclization processes. An example is the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones derivatives through palladium-catalyzed reactions, indicating the complex methods required to obtain these compounds (Costa et al., 2004).
Molecular Structure Analysis
Quinoline derivatives' molecular structure is analyzed using various spectroscopic techniques, including FT-IR, NMR (1H, 13C), and UV–visible spectroscopy. For instance, detailed spectral analysis and quantum chemical studies on similar compounds provide insights into their molecular geometry, electronic properties, and hyperconjugative interactions, illustrating the complexity and diversity of quinoline derivatives' molecular structures (Fatma et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities and chemical properties. These compounds can undergo processes like demethylation, desulphurisation, and intramolecular cyclization, leading to the formation of new compounds with distinct structures and properties. Research on biphenylene reactions, for instance, sheds light on the potential reactivity patterns and chemical transformations possible within the quinoline class of compounds (McOmine et al., 1969).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, can be determined through experimental methods. X-ray diffraction analysis is commonly used to elucidate the crystal structures of these compounds, providing information on their molecular conformations and intermolecular interactions. For example, the crystal structure analysis of a related quinoline derivative highlights its monoclinic space group and molecular dimensions, offering insights into the compound's physical characteristics (Da, 2002).
Applications De Recherche Scientifique
Electrochemical Studies
Research by Bautista-Martínez et al. (2004) explored the electrochemical behavior of α-hydroxy and α-methoxy quinones, which are structurally related to quinolinediones. This study aimed to understand the influence of proton donors and bases on the reduction mechanism of quinones, which can provide valuable insights into the redox properties of quinolinedione derivatives for potential applications in electronic materials or sensors Bautista-Martínez, González, & Aguilar-Martínez, 2004.
Material Science and Luminescence
Yin et al. (2016) investigated quinoxaline-containing compounds for their potential as electron transport materials in organic light-emitting diodes (OLEDs). These studies underscore the importance of molecular orbital distributions in designing materials for electronic applications, suggesting that quinolinedione derivatives could play a role in developing new OLED materials due to their structural similarity and electronic properties Yin et al., 2016.
Computational Chemistry and Drug Design
Wazzan, Al-Qurashi, & Faidallah (2016) utilized density functional theory (DFT) and time-dependent DFT (TD-DFT) to analyze the molecular structure and properties of quinoline derivatives. This research provides a foundation for understanding the electronic and structural characteristics of quinolinediones, which could inform their use in drug design and molecular engineering Wazzan, Al-Qurashi, & Faidallah, 2016.
Crystallography and Molecular Interaction
Singh and Baruah (2009) delved into the solvate formation of isomeric dicarboxylic acids with pyridine and quinoline, examining the hydrogen bond interactions and molecular assembly. This study indicates the potential of quinolinedione derivatives in forming complex structures with specific solvents, which could be relevant in pharmaceutical formulation and material science Singh & Baruah, 2009.
Propriétés
IUPAC Name |
7,7-dimethyl-4-(2-phenylmethoxyphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-24(2)13-19-23(20(26)14-24)18(12-22(27)25-19)17-10-6-7-11-21(17)28-15-16-8-4-3-5-9-16/h3-11,18H,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAUYRDVEBMPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]ethyl}-N'-(2-methylphenyl)urea](/img/structure/B4619098.png)

![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)

![2-(4-bromophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4619130.png)
![N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![ethyl 4-({3-[4-(dimethylamino)phenyl]acryloyl}amino)benzoate](/img/structure/B4619171.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4619181.png)
![N-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-beta-alanine](/img/structure/B4619188.png)
![2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4619203.png)
![methyl [8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4619210.png)
![6-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4619213.png)